bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine

Catalog No.
S944284
CAS No.
1086138-36-4
M.F
C44H69NP2
M. Wt
674 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine

CAS Number

1086138-36-4

Product Name

bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine

IUPAC Name

2-[bis(1-adamantyl)phosphanyl]-N-[2-[bis(1-adamantyl)phosphanyl]ethyl]ethanamine

Molecular Formula

C44H69NP2

Molecular Weight

674 g/mol

InChI

InChI=1S/C44H69NP2/c1(3-46(41-17-29-5-30(18-41)7-31(6-29)19-41)42-20-32-8-33(21-42)10-34(9-32)22-42)45-2-4-47(43-23-35-11-36(24-43)13-37(12-35)25-43)44-26-38-14-39(27-44)16-40(15-38)28-44/h29-40,45H,1-28H2

InChI Key

KBHQOEPPHGCYHC-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)P(CCNCCP(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8)C12CC3CC(C1)CC(C3)C2

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)P(CCNCCP(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8)C12CC3CC(C1)CC(C3)C2

Bis(2-(di-1-adamantylphosphino)ethyl)amine (CAS 1086138-36-4), commonly referred to as Ad-PNP, is a highly specialized tridentate pincer ligand featuring a central secondary amine donor flanked by two extremely bulky, electron-rich di-1-adamantylphosphino groups. Designed for the synthesis of highly active homogeneous transition metal catalysts, this ligand operates via metal-ligand cooperation (MLC), where the central NH group can undergo reversible deprotonation to facilitate proton shuttling. From a procurement perspective, Ad-PNP is prioritized over standard aliphatic pincer ligands when a catalytic process demands extreme steric protection to stabilize low-coordinate metal intermediates, prevent catalyst dimerization, or resist high-temperature degradation pathways like cyclometalation .

Substituting Ad-PNP with more common, less bulky analogs such as tBu-PNP or iPr-PNP often leads to failure in both catalyst synthesis and application-critical performance. Lower-alkyl PNP ligands frequently yield viscous oils or low-melting solids that are highly susceptible to rapid oxidation, complicating precise stoichiometric weighing and scaling. Furthermore, during high-temperature catalytic cycles, the flexible methyl groups of tBu-substituted ligands are prone to intra-molecular C-H activation (cyclometalation), which irreversibly deactivates the catalyst [1]. In contrast, the rigid diamondoid cage of the adamantyl groups in Ad-PNP resists this degradation, while its massive steric bulk prevents the formation of inactive dinuclear metal species, ensuring that the target active site is exclusively formed and maintained.

Solid-State Processability and Weighing Precision

A major procurement challenge with aliphatic PNP pincer ligands is their physical state; many lower-alkyl derivatives are viscous oils or low-melting solids that complicate handling. Bis(2-(di-1-adamantylphosphino)ethyl)amine is a highly crystalline solid with a melting point of 217–222 °C . This solid-state nature drastically improves handling, allowing for precise stoichiometric weighing during catalyst synthesis and reducing batch-to-batch variability caused by the physical instability of liquid analogs.

Evidence DimensionPhysical state and thermal processability
Target Compound DataHigh-melting crystalline solid (MP: 217–222 °C)
Comparator Or BaselineiPr-PNP and tBu-PNP (typically viscous oils or low-melting solids)
Quantified Difference>150 °C higher melting point; enables precise solid-state weighing
ConditionsStandard laboratory or industrial catalyst manufacturing workflows

Precise solid-state weighing eliminates stoichiometry errors inherent to handling viscous, air-sensitive oils, directly improving the reproducibility of expensive catalyst synthesis.

Prevention of Catalyst Deactivation via Cyclometalation

During high-temperature catalytic cycles such as acceptorless dehydrogenation, alkyl phosphine ligands are prone to degradation via intra-molecular C-H activation (cyclometalation). The rigid diamondoid structure of the adamantyl groups in Ad-PNP resists cyclometalation compared to the flexible methyl groups in tBu-substituted pincer ligands [1]. This structural rigidity prevents irreversible catalyst deactivation, extending the active lifetime of the resulting transition metal complexes under harsh thermal conditions.

Evidence DimensionLigand thermal stability against cyclometalation
Target Compound DataResists intra-molecular C-H activation due to rigid cage structure
Comparator Or BaselinetBu-substituted pincer ligands (undergo cyclometalation at elevated temperatures)
Quantified DifferenceSignificant extension of catalyst lifetime and suppression of degradation pathways
ConditionsHigh-temperature acceptorless dehydrogenation

Extending catalyst lifetime by preventing ligand degradation directly reduces the frequency of catalyst replacement in continuous high-temperature processes.

Steric Enforcement of Mononuclear Active Sites

In the synthesis of base-metal catalysts or highly reactive dimolybdenum complexes, less bulky pincer ligands often fail to prevent the formation of inactive dinuclear (dimerized) complexes. The massive steric bulk of the di-1-adamantylphosphino groups strictly enforces a mononuclear or precisely bridged geometry, outperforming less bulky analogs like tBuPNPPh which fail to catalyze certain reactions entirely [1]. This ensures that the synthesized complex remains in the catalytically active form, maximizing the return on investment for the metal precursor.

Evidence DimensionCatalyst speciation and active site formation
Target Compound DataEnforces active complex geometry (e.g., active in ammonia formation)
Comparator Or BaselinetBuPNPPh (inactive under identical conditions)
Quantified DifferenceComplete shift from inactive to catalytically active species
ConditionsDinitrogen-bridged dimolybdenum complex synthesis and testing

Procuring a ligand that guarantees the formation of the active mononuclear species prevents the costly waste of transition metal precursors on inactive dimers.

Synthesis of Base-Metal Hydrogenation Catalysts

Following directly from the steric enforcement evidence, this ligand is utilized to formulate iron or manganese catalysts where preventing dimerization into inactive dinuclear species is critical for achieving high turnover numbers [1].

High-Temperature Acceptorless Dehydrogenation

Leveraging its resistance to cyclometalation, this ligand is selected for high-temperature dehydrogenation processes where tBu-substituted analogs undergo rapid thermal degradation [1].

Nitrogen Fixation and Ammonia Synthesis

Utilized to stabilize highly reactive, low-coordinate molybdenum intermediates necessary for the challenging activation of molecular dinitrogen, outperforming less bulky analogs that fail to yield active species [1].

Industrial Catalyst Manufacturing Workflows

Chosen over liquid or low-melting pincer ligands to improve batch-to-batch reproducibility, as its high-melting crystalline nature allows for precise stoichiometric weighing in standard manufacturing operations [1].

XLogP3

9.9

Wikipedia

2-[Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]-N-{2-[di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]ethyl}ethan-1-amine

Dates

Last modified: 08-16-2023

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